molecular formula C12H12ClNO2S B8334761 2-(2-Chloro-4-isopropoxyphenoxy)-1,3-thiazole

2-(2-Chloro-4-isopropoxyphenoxy)-1,3-thiazole

Cat. No. B8334761
M. Wt: 269.75 g/mol
InChI Key: BRMDHSFEUWXZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-isopropoxyphenoxy)-1,3-thiazole is a useful research compound. Its molecular formula is C12H12ClNO2S and its molecular weight is 269.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-4-isopropoxyphenoxy)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-4-isopropoxyphenoxy)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chloro-4-isopropoxyphenoxy)-1,3-thiazole

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

IUPAC Name

2-(2-chloro-4-propan-2-yloxyphenoxy)-1,3-thiazole

InChI

InChI=1S/C12H12ClNO2S/c1-8(2)15-9-3-4-11(10(13)7-9)16-12-14-5-6-17-12/h3-8H,1-2H3

InChI Key

BRMDHSFEUWXZHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC2=NC=CS2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of Example 9B (2.3 g, 0.01 mol), isopropanol (1.2 mL, 0.015 mol) and triphenylphosphine (3.93 g, 0.015 mol) in dry tetrahydrofuran was added diethyl azodicarboxylate (2.61 g, 0.015 mol) drop wise and the reaction was stirred at room temperature overnight. The solvent was removed and the residue was purified on silica gel (ethyl acetate/hexane, 5˜35%) to give 2.4 g of product as a light yellow oil (89% yield), 1H NMR (300 MHz, CDCl3) δ ppm 1.35 (d, J=5.88 Hz, 6H) 4.42-4.57 (m, 1H) 6.76-6.86 (m, 2H) 6.99 (d, J=2.94 Hz, 1H) 7.19 (d, J=3.68 Hz, 1H) 7.23 (s, 1H), MS (ESI) m/z 269.9 (M+H)+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
89%

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